molecular formula C13H24N2O4 B14779279 Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate

Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate

Cat. No.: B14779279
M. Wt: 272.34 g/mol
InChI Key: HUTUXRCMCMDZPF-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach can also minimize the formation of by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate is unique due to the presence of the 2-methoxyacetyl group, which provides additional steric and electronic effects compared to similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-10(8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTUXRCMCMDZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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